3-(Trifluoromethoxy)-DL-phenylglycine
Overview
Description
3-(Trifluoromethoxy)-DL-phenylglycine is a derivative of phenylglycine, a compound that is significant in the pharmaceutical industry, particularly in the synthesis of semi-synthetic penicillins and cephalosporins. While the provided papers do not directly discuss 3-(Trifluoromethoxy)-DL-phenylglycine, they do provide insights into related compounds and their synthesis, properties, and structural analysis.
Synthesis Analysis
The synthesis of D-phenylglycine (D-Phg), a related compound, has been achieved through metabolic engineering, starting from phenylpyruvate, which is a precursor of L-phenylalanine. An artificial biosynthesis pathway involving enzymes from various microorganisms was created to convert phenylpyruvate to D-Phg via mandelate and phenylglyoxylate . This method represents a completely fermentative production approach, which could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine.
Molecular Structure Analysis
The molecular structure of DL-phenylglycinium trifluoromethanesulfonate monohydrate (PGTFH), a compound structurally related to 3-(Trifluoromethoxy)-DL-phenylglycine, has been studied using X-ray diffraction (XRD). The crystal structure of PGTFH was found to be monoclinic in the hydrated form and triclinic upon dehydration . This indicates that the trifluoromethoxy group in 3-(Trifluoromethoxy)-DL-phenylglycine could influence the crystal packing and hydrogen bonding in a similar manner.
Chemical Reactions Analysis
The dehydration process of PGTFH has been analyzed, revealing that dehydration leads to a reorganization of the ions within the layers of the crystal and the formation of a new hydrogen-bond network . This suggests that 3-(Trifluoromethoxy)-DL-phenylglycine may also undergo similar reorganization upon dehydration, affecting its chemical reactivity and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-phenylglycinium trifluoromethanesulfonate monohydrate have been studied through thermal analysis and temperature-dependent IR spectroscopy. The dehydration process is characterized by the weakening of noncovalent interactions and the breakage of medium-strength O-H...O hydrogen bonds . These findings could be relevant to understanding the behavior of 3-(Trifluoromethoxy)-DL-phenylglycine under various thermal conditions.
Scientific Research Applications
Photoaffinity Labeling in Structural Biology
- Overview : Photoaffinity labeling (PAL) is a technique used to study the interactions between a protein and a ligand. Photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine are commonly used for PAL. This method is crucial for identifying binding sites, understanding ligand orientations, and elucidating the structural basis of protein-ligand interactions.
- Application : PAL has been applied across diverse fields within structural biology, including drug target identification, analysis of transport processes, and examination of G-protein-coupled receptors. It serves as an essential tool for revealing the organization of biological systems and understanding molecular mechanisms of action.
- Significance : The application of PAL, especially using compounds similar to 3-(Trifluoromethoxy)-DL-phenylglycine, underscores the method's value in advancing knowledge of biological structures and functions. It highlights the potential of such compounds in facilitating the exploration of complex biological interactions and mechanisms (Vodovozova, 2007).
Antioxidant Activity Analysis
- Overview : The study of antioxidants and their mechanisms is crucial in various scientific fields. Techniques for determining antioxidant activity, such as ORAC and FRAP, rely on chemical reactions to assess the kinetics or equilibrium states of antioxidant processes.
- Application : These methods have been applied successfully in analyzing the antioxidant capacity of complex samples, including those containing compounds like 3-(Trifluoromethoxy)-DL-phenylglycine. Understanding the antioxidant activity of such compounds can contribute to their application in medicine, pharmacy, and food engineering.
- Significance : The analytical approaches to studying antioxidant activity demonstrate the importance of chemical methods in clarifying the actions and benefits of compounds potentially similar to 3-(Trifluoromethoxy)-DL-phenylglycine. This understanding aids in the development of therapeutic and nutritional applications (Munteanu & Apetrei, 2021).
Safety And Hazards
Future Directions
The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRHISPHWIGFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380474 | |
Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)-DL-phenylglycine | |
CAS RN |
261952-23-2 | |
Record name | α-Amino-3-(trifluoromethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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